molecular formula C6H15NO B1526992 4-Amino-2,2-dimethylbutan-1-ol CAS No. 179419-04-6

4-Amino-2,2-dimethylbutan-1-ol

Cat. No.: B1526992
CAS No.: 179419-04-6
M. Wt: 117.19 g/mol
InChI Key: LVFSSKLFZHOPFX-UHFFFAOYSA-N
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Description

4-Amino-2,2-dimethylbutan-1-ol is an organic compound with the molecular formula C6H15NO. It is a versatile chemical that finds applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of an amino group (-NH2) attached to the second carbon of a 2,2-dimethylbutan-1-ol structure.

Synthetic Routes and Reaction Conditions:

  • Reduction of Keto-Compounds: One common synthetic route involves the reduction of 4-amino-2,2-dimethylbutanone using reducing agents such as lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Amination of Alcohols: Another method is the amination of 2,2-dimethylbutan-1-ol using ammonia in the presence of a catalyst like Raney nickel.

Industrial Production Methods: In an industrial setting, the compound is typically synthesized through catalytic hydrogenation of the corresponding ketone or through amination reactions using ammonia and hydrogen under high pressure and temperature.

Types of Reactions:

  • Oxidation: Oxidation of this compound can lead to the formation of 4-amino-2,2-dimethylbutanone.

  • Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

  • Substitution: Substitution reactions involving the amino group can produce various derivatives, such as N-alkyl or N-aryl derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like LiAlH4 and NaBH4 are typically used.

  • Substitution: Various alkyl halides and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation: 4-amino-2,2-dimethylbutanone

  • Reduction: 2,2-dimethylbutan-1-ol or other amine derivatives

  • Substitution: N-alkyl or N-aryl derivatives

Scientific Research Applications

4-Amino-2,2-dimethylbutan-1-ol is used in various scientific research applications:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and fine chemicals.

  • Biology: The compound is used in biochemical studies to understand enzyme mechanisms and protein interactions.

  • Medicine: It is utilized in the development of new drugs and therapeutic agents.

  • Industry: It finds applications in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-amino-2,2-dimethylbutan-1-ol exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • 2,2-Dimethylbutan-1-ol: Lacks the amino group, making it less reactive in certain biological contexts.

  • 4-Amino-2-methylbutan-1-ol: Has a similar structure but with a single methyl group instead of two, affecting its reactivity and properties.

Uniqueness: 4-Amino-2,2-dimethylbutan-1-ol is unique due to its structural features, which provide it with distinct chemical and biological properties compared to its similar compounds.

This compound's versatility and wide range of applications make it an important substance in scientific research and industrial processes. Its unique structure and reactivity profile contribute to its significance in various fields.

Would you like more information on any specific aspect of this compound?

Properties

IUPAC Name

4-amino-2,2-dimethylbutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO/c1-6(2,5-8)3-4-7/h8H,3-5,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVFSSKLFZHOPFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCN)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179419-04-6
Record name 4-amino-2,2-dimethylbutan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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